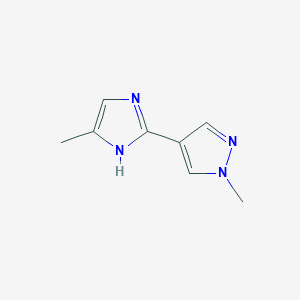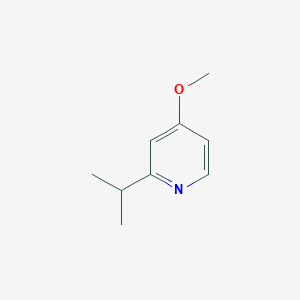![molecular formula C10H18O3 B13678389 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13678389.png)
7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1,9-dioxaspiro[55]undecan-4-ol is a spirocyclic compound characterized by a unique structural framework that includes a spiro[55]undecane core with two oxygen atoms forming a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol typically involves the Prins cyclization reaction. This method allows for the construction of the spirocyclic scaffold in a single step, incorporating various substituents at specific positions . The reaction conditions often include the use of methanesulfonic acid (MeSO₃H) as a catalyst and but-3-en-1-ol as a reactant .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the substituent being introduced but may include the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mécanisme D'action
The mechanism by which 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,7-Dioxaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the methyl group at the 7-position.
1-Oxa-9-azaspiro[5.5]undecane: This compound includes a nitrogen atom in the spirocyclic ring, which can significantly alter its chemical properties and biological activity.
2,4-Dioxaspiro[5.5]undecane: Another similar compound with a different arrangement of oxygen atoms in the spirocyclic ring.
Uniqueness: 7-Methyl-1,9-dioxaspiro[55]undecan-4-ol is unique due to the presence of the methyl group at the 7-position, which can influence its reactivity and interactions with other molecules
Propriétés
Formule moléculaire |
C10H18O3 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
11-methyl-1,9-dioxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C10H18O3/c1-8-7-12-5-3-10(8)6-9(11)2-4-13-10/h8-9,11H,2-7H2,1H3 |
Clé InChI |
VCVGZAVNAQLHGA-UHFFFAOYSA-N |
SMILES canonique |
CC1COCCC12CC(CCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


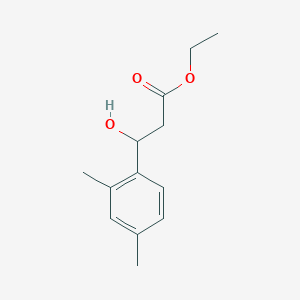




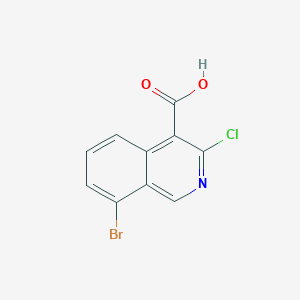
![8-Methylimidazo[1,2-b]pyridazine](/img/structure/B13678351.png)
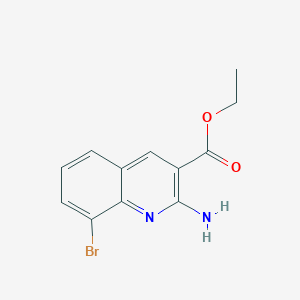

![4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline](/img/structure/B13678366.png)
![6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678367.png)
![2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide](/img/structure/B13678372.png)
